molecular formula C11H16O B2960697 (2R)-2-(3-Ethylphenyl)propan-1-ol CAS No. 2248184-05-4

(2R)-2-(3-Ethylphenyl)propan-1-ol

Cat. No. B2960697
M. Wt: 164.248
InChI Key: BYQQENWLQCDJCN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3-Ethylphenyl)propan-1-ol , also known as ®-(+)-α-Ethylbenzyl alcohol , is an organic compound with the following properties:



  • Molecular Formula : C<sub>10</sub>H<sub>14</sub>O

  • Molecular Weight : Approximately 150.22 g/mol

  • Chirality : It exists as a single enantiomer due to the stereocenter at the second carbon atom (2R configuration).



Synthesis Analysis

The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-ol involves several methods. One common approach is the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of acetophenone with lithium aluminum hydride (LiAlH<sub>4</sub>) in the presence of a chiral auxiliary yields the desired alcohol.



Molecular Structure Analysis

The compound’s molecular structure consists of a propan-1-ol moiety attached to a 3-ethylphenyl group. The (2R) configuration indicates that the hydroxyl group is on the R (right) side of the stereocenter.



Chemical Reactions Analysis

(2R)-2-(3-Ethylphenyl)propan-1-ol can participate in various chemical reactions:



  • Esterification : Reacting with carboxylic acids to form esters.

  • Oxidation : Conversion to the corresponding aldehyde or carboxylic acid.

  • Grignard Reaction : Formation of a Grignard reagent followed by reaction with electrophiles.

  • Substitution Reactions : Substituting the hydroxyl group with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 30–32°C.

  • Boiling Point : Around 210–215°C.

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.


Safety And Hazards


  • Flammability : It is flammable; handle with care.

  • Toxicity : Limited toxicity data available; avoid ingestion or inhalation.

  • Handling Precautions : Use in a well-ventilated area and wear appropriate protective gear.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Applications : Explore applications in drug synthesis or as chiral building blocks.


Remember that this analysis is based on available literature, and further studies may provide additional insights. For more detailed references, consult databases such as ChemSynthesis 1, Sigma-Aldrich 2, and ChemicalBook 3.


properties

IUPAC Name

(2R)-2-(3-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQQENWLQCDJCN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Ethylphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.